![molecular formula C9H9NO5 B2585353 5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde CAS No. 1795432-99-3](/img/structure/B2585353.png)
5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde
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Overview
Description
Scientific Research Applications
Chirally Templated Cycloadditions
Research by Drew et al. (1997) delves into the highly selective chirally templated cycloadditions involving derivatives of nitro- and methoxybenzaldehydes. This work illustrates the synthesis of enantiopure α,β-dihydroxyacid through cycloaddition reactions, highlighting the potential of such compounds in stereoselective synthesis, which is foundational for creating molecules with specific optical properties (Drew et al., 1997).
Precursors to DNA Interactors
Tsoungas and Searcey (2001) provided a method to convert 2-nitro-5-methoxybenzaldehyde into potential precursors for DNA intercalators. This study presents a pathway towards developing molecules that could interact with DNA, a critical aspect of designing drugs targeting genetic material for therapeutic applications (Tsoungas & Searcey, 2001).
Unusual Ring Closure and Oxidation
Menconi et al. (1995) explored the Hantzsch synthesis involving 2-hydroxy-5-nitrobenzaldehyde, leading to unexpected product formation through unusual condensation and in-situ oxidation. This research underscores the complex behavior of nitrobenzaldehydes under synthetic conditions, offering insights into reaction mechanisms and pathways (Menconi et al., 1995).
Knoevenagel Reaction
Yasuda and Midorikawa (1966) investigated the Knoevenagel reaction between hydroxybenzaldehydes and ethyl cyanoacetate, emphasizing the formation of coumarin derivatives. This study highlights the versatility of hydroxybenzaldehydes in condensation reactions, useful in synthesizing heterocyclic compounds (Yasuda & Midorikawa, 1966).
Mechanism of Action
Target of Action
Similar compounds like 2-hydroxy-5-nitrobenzaldehyde have been studied for their interaction with components of the rat hepatic glucose 6-phosphatase system .
Mode of Action
For instance, 2-Hydroxy-5-nitrobenzaldehyde has been used to prepare Schiff base ligands .
Biochemical Pathways
Benzylic compounds typically react via sn1 or sn2 pathways .
properties
IUPAC Name |
5-ethoxy-2-hydroxy-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-7-3-6(5-11)9(12)8(4-7)10(13)14/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFZQFHJMSWSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-hydroxy-3-nitrobenzaldehyde |
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